2,2'-Dihydroxy-4-octyloxybenzophenone

Description

Historical Development and Significance of Benzophenone-Derived UV Stabilizers

The mass production of plastics that began in the mid-20th century created an urgent need for additives that could prolong their service life, especially in outdoor applications. eyouagro.com Early polymers were highly susceptible to degradation from sunlight, leading to brittleness and discoloration. eupegypt.com This spurred the development of various polymer stabilizers, with benzophenone (B1666685) derivatives emerging as a critical class of UV absorbers. wikipedia.org

The significance of these stabilizers lies in their ability to vastly improve the durability and performance of polymeric materials. everlight-uva.com By preventing UV-induced degradation, they allow plastics and other materials to be used in demanding environments for extended periods. researchgate.netnih.gov The development of benzophenone stabilizers has evolved to meet more stringent industrial requirements. Research has led to derivatives with higher molecular weights and specialized substituent groups. deltachem.net These modifications aim to improve compatibility with polymer matrices, reduce migration (leaching) from the final product, and enhance thermal stability for high-temperature processing. uvabsorber.commdpi.com The addition of long alkyl chains, such as an octyloxy group, is a common strategy to improve polymer compatibility and reduce volatility. mdpi.com

Structural Characteristics and Chemical Nomenclature of 2,2'-Dihydroxy-4-octyloxybenzophenone

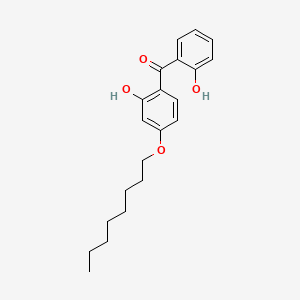

This compound is a specific derivative within the benzophenone family. Its structure is defined by a central ketone group bonded to two phenyl rings. Crucially, it features two hydroxyl (-OH) groups, one on each phenyl ring at the ortho (2 and 2') positions relative to the central carbonyl bridge. Additionally, a long-chain octyloxy group (-O-(CH₂)₇CH₃) is attached at the para (4) position on one of the phenyl rings.

The presence of hydroxyl groups on both rings, specifically in the 2 and 2' positions, is a distinguishing feature. This "dihydroxy" substitution pattern is known to enhance UV absorption capabilities. The IUPAC name for this compound is (2-hydroxy-4-octoxyphenyl)-(2-hydroxyphenyl)methanone . Its structural and chemical identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | (2-hydroxy-4-octoxyphenyl)-(2-hydroxyphenyl)methanone |

| Molecular Formula | C₂₁H₂₆O₄ |

| Molecular Weight | 342.43 g/mol |

| Canonical SMILES | CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O |

| InChI Key | XRCGPZWJUXJKJF-UHFFFAOYSA-N |

This data is based on the specific structure of this compound.

Scope and Academic Relevance of Research on this compound

While a vast body of research exists for the broader class of benzophenone UV absorbers, published studies focusing specifically on this compound are limited. However, its academic and industrial relevance can be inferred from its unique structure, which combines several features known to be desirable in advanced UV stabilizers.

The key areas of academic interest in a compound like this would include:

Enhanced Photostability: The 2,2'-dihydroxy substitution is a feature of highly effective UV absorbers like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone. nih.gov Research would likely focus on quantifying the UV absorption spectrum of this compound and determining if the dual hydroxyl groups provide broader or more intense UV protection compared to mono-hydroxy derivatives.

Polymer Compatibility: The long, nonpolar octyloxy chain is designed to enhance the molecule's solubility and compatibility within polymer matrices such as polyolefins (polyethylene, polypropylene) and PVC. deltachem.netsarex.com Academic studies would investigate its miscibility, rates of migration, and its impact on the physical properties of the host polymer.

Synthesis and Derivatization: The synthesis of specifically substituted benzophenones is an area of active research. researchgate.netpatsnap.com Developing efficient, high-yield synthetic routes for 2,2'-dihydroxy derivatives is a relevant challenge in organic chemistry. researchgate.net Furthermore, this compound could serve as a precursor for creating even more complex, multifunctional stabilizers.

Biological and Environmental Studies: Like other benzophenone derivatives, the potential for this compound to be used in applications with human contact (e.g., cosmetics, food packaging) would necessitate research into its biological activity and environmental fate. nih.govmdpi.comnih.gov

In essence, the academic relevance of this compound lies at the intersection of material science, organic synthesis, and photochemistry, representing a logical step in the ongoing development of high-performance polymer additives.

Structure

3D Structure

Properties

IUPAC Name |

(2-hydroxy-4-octoxyphenyl)-(2-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c1-2-3-4-5-6-9-14-25-16-12-13-18(20(23)15-16)21(24)17-10-7-8-11-19(17)22/h7-8,10-13,15,22-23H,2-6,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCGPZWJUXJKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234046 | |

| Record name | Benzophenone, 2,2'-dihydroxy-4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-24-5 | |

| Record name | [2-Hydroxy-4-(octyloxy)phenyl](2-hydroxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dihydroxy-4-(octyloxy)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2,2'-dihydroxy-4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dihydroxy-4-octyloxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIHYDROXY-4-(OCTYLOXY)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S229IF31SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Reaction Mechanisms of 2,2 Dihydroxy 4 Octyloxybenzophenone

Established Synthetic Methodologies

The production of 2,2'-Dihydroxy-4-octyloxybenzophenone is dominated by two strategic approaches: the direct alkylation of a dihydroxybenzophenone (B1166750) precursor and the derivatization of resorcinol (B1680541) followed by the formation of the benzophenone (B1666685) structure.

Condensation Reactions from Dihydroxybenzophenone Precursors

A prevalent and direct method for synthesizing this compound involves the selective O-alkylation of 2,4-dihydroxybenzophenone (B1670367). This process introduces the characteristic octyloxy side chain to the benzophenone scaffold.

The core of this synthetic approach is the reaction of 2,4-dihydroxybenzophenone with an octyl halide, such as 1-bromooctane (B94149) or octyl chloride. prepchem.com This reaction is a nucleophilic substitution where the phenoxide ion, formed from the more acidic 4-hydroxyl group of 2,4-dihydroxybenzophenone under basic conditions, attacks the electrophilic carbon of the alkyl halide. The regioselectivity, favoring alkylation at the 4-position, is attributed to the lower acidity and steric hindrance of the 2-hydroxyl group, which is involved in intramolecular hydrogen bonding with the carbonyl group. researchgate.net

The efficiency and selectivity of the alkylation reaction are highly dependent on the choice of catalysts and the specific reaction conditions employed. The reaction is typically performed under alkaline conditions, using bases such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH) to facilitate the formation of the reactive phenoxide species. prepchem.comnih.gov

Catalysts are often crucial for achieving high yields. Alkali metal iodides, particularly potassium iodide (KI), are frequently used as catalysts when the alkylating agent is an alkyl chloride. prepchem.comgoogle.com The iodide ion acts as a nucleophilic catalyst, converting the alkyl chloride to the more reactive alkyl iodide in situ. Phase-transfer catalysts, such as tetrabutylammonium (B224687) iodide or dimethyl cetyl ammonium (B1175870) chloride, have also been effectively utilized to enhance the reaction rate by facilitating the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present. google.com More recent studies have highlighted the use of cesium bicarbonate (CsHCO3) for achieving excellent regioselectivity and high yields. nih.govnih.gov

Reaction temperatures are generally elevated, often in the range of 120°C to 220°C, to ensure a reasonable reaction rate. prepchem.comgoogle.com The reaction time can vary from a few hours to several hours depending on the specific reactants, catalysts, and temperature. google.comgoogle.com

| Catalyst System | Base | Alkylating Agent | Typical Temperature | Reference |

|---|---|---|---|---|

| Potassium Iodide (KI) | Sodium Carbonate (Na2CO3) | Octyl Chloride | 155°C | prepchem.com |

| Alkali Metal Iodide | Alkali Material | Alkyl Chloride (RCl) | Not Specified | google.com |

| Cesium Bicarbonate (CsHCO3) | Cesium Bicarbonate (CsHCO3) | Alkyl Bromide | 80°C | nih.govnih.gov |

| Tetrabutylammonium Iodide | Not Specified | Octyl Chloride | Not Specified | google.com |

| Dimethyl Cetyl Ammonium Chloride | Potassium Hydroxide (KOH) | 1-Bromododecane (example) | Not Specified |

The choice of solvent is critical for optimizing the yield and purity of the final product. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone (B3395972), and acetonitrile (B52724) are commonly employed. nih.gov These solvents are effective at dissolving the reactants and facilitating the nucleophilic substitution reaction. However, the selection of an inappropriate solvent can lead to the formation of undesirable side products. nih.gov

For instance, in some preparations, a surfactant like Igepal CO-630 has been used in the reaction mixture. prepchem.com Purification strategies often involve precipitation and recrystallization from solvents like methanol (B129727) or acetone to remove unreacted starting materials, catalysts, and byproducts, yielding a product with high purity. prepchem.comgoogle.com The optimization process involves balancing reaction rate, yield, and the ease of product isolation and purification.

| Solvent | Role in Synthesis | Key Observations | Reference |

|---|---|---|---|

| Acetonitrile (CH3CN) | Reaction Medium | Effective with CsHCO3 for high regioselectivity. | nih.govnih.gov |

| Dimethylformamide (DMF) | Reaction Medium | Common polar aprotic solvent for alkylation. Can lead to complex mixtures if not optimized. | nih.gov |

| Acetone | Reaction Medium / Purification | Used as a reaction solvent and also to precipitate salts for filtration. | prepchem.comnih.gov |

| Methanol | Purification | Used for recrystallization to obtain the purified final product. | prepchem.comgoogle.com |

Alternative Synthetic Routes Involving Resorcinol Derivatization

An alternative strategy for synthesizing benzophenone derivatives involves building the molecular backbone from simpler precursors. This is typically achieved through a Friedel-Crafts acylation reaction, which establishes the core 2,4-dihydroxybenzophenone structure from resorcinol.

The formation of the 2,4-dihydroxybenzophenone precursor is a classic example of the Friedel-Crafts acylation. rsc.org In this reaction, resorcinol is acylated with an acylating agent such as benzoyl chloride, benzoic acid, or benzotrichloride. google.comgoogle.comgoogle.com The reaction is traditionally catalyzed by a stoichiometric amount of a strong Lewis acid, most commonly aluminum chloride (AlCl3) or zinc chloride (ZnCl2). google.comfuture4200.com The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion (or a complex that functions as such), which then attacks the electron-rich resorcinol ring. The substitution occurs preferentially at the position para to one hydroxyl group and ortho to the other, leading to the desired 2,4-dihydroxybenzophenone structure.

Conventional homogeneous Lewis acid catalysts present challenges related to catalyst waste and corrosion. future4200.com Consequently, research has focused on developing greener alternatives, such as solid acid catalysts, to facilitate this transformation more sustainably. future4200.com The reaction conditions, including the choice of solvent, can also be modified to improve yields and minimize the formation of byproducts like resorcinol-benzein. google.com Once the 2,4-dihydroxybenzophenone is synthesized, it can then be alkylated with an octyl halide as described in the previous sections to yield the final product.

Alkylation of Resorcinol Intermediates

The synthesis of this compound is achieved through the selective alkylation of a key resorcinol-derived intermediate, 2,2',4-trihydroxybenzophenone (B1594374). This precursor contains three hydroxyl (-OH) groups, and the core of the synthesis lies in selectively introducing an octyl group to the hydroxyl at the 4-position, leaving the hydroxyl groups at the 2- and 2'- positions untouched.

The reaction mechanism is a classic Williamson Ether Synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orglibretexts.org The process involves two primary steps:

Deprotonation : A base is used to selectively remove the acidic proton from the hydroxyl group at the 4-position. The hydroxyl groups at the 2- and 2'- positions are less acidic due to intramolecular hydrogen bonding with the adjacent carbonyl group. This hydrogen bonding reduces their availability for reaction, providing the basis for the reaction's regioselectivity. The 4-hydroxyl group, being more exposed and not involved in such strong hydrogen bonding, is preferentially deprotonated to form a more reactive phenoxide ion.

Nucleophilic Attack : The resulting phenoxide ion acts as a potent nucleophile. It attacks the primary carbon atom of an alkylating agent, such as 1-bromooctane or 1-chlorooctane. This attack displaces the halide leaving group and forms the desired ether linkage, resulting in the final product, this compound.

The choice of base and solvent is critical for maximizing yield and selectivity. Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often employed in polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF). chem-station.com Research on similar polyhydroxy compounds has shown that milder bases, such as cesium bicarbonate (CsHCO₃), can offer excellent regioselectivity and high yields, minimizing the formation of bis-alkylated side products. nih.govnih.gov

Table 1: Reagents and Conditions for Selective Alkylation

| Component | Function | Examples | Rationale for Selection |

| Substrate | Benzophenone Core | 2,2',4-Trihydroxybenzophenone | Contains hydroxyl groups with differential reactivity. |

| Alkylating Agent | Octyl Group Source | 1-Bromooctane, 1-Chlorooctane | Primary halides are ideal for SN2 reactions, minimizing elimination side reactions. libretexts.org |

| Base | Deprotonating Agent | K₂CO₃, Na₂CO₃, CsHCO₃ | Selectively deprotonates the most acidic 4-OH group. Milder bases can improve selectivity. nih.gov |

| Solvent | Reaction Medium | Acetonitrile, DMF, Acetone | Polar aprotic solvents facilitate SN2 reactions by solvating the cation of the base without hydrogen-bonding to the nucleophile. chem-station.com |

| Catalyst (Optional) | Rate Enhancement | Tetrabutylammonium iodide | Phase-transfer catalysts can be used to improve reaction rates in biphasic systems. |

Comparative Analysis of Synthetic Efficiencies and Scalability

The commercial viability of this compound production depends on the efficiency and scalability of its synthetic route. Two primary pathways can be considered and compared.

Route 1: Post-Acylation Alkylation This is the most direct route, involving the initial synthesis of the 2,2',4-trihydroxybenzophenone core, followed by the selective alkylation as described previously. The precursor is typically formed via a Friedel-Crafts acylation or a related condensation reaction between a resorcinol derivative and a 2-hydroxybenzoic acid derivative, often using catalysts like zinc chloride or phosphorus oxychloride. chemicalbook.compatsnap.com

Scalability : This pathway is generally scalable. The starting materials (resorcinol, salicylic (B10762653) acid derivatives) are commercially available. However, traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acid catalysts, which can generate significant waste and complicate workup on an industrial scale. The alkylation step is more straightforward to scale, using common industrial solvents and bases.

Route 2: Pre-Alkylation Acylation An alternative strategy involves alkylating resorcinol first to produce 4-octyloxyresorcinol. This intermediate is then acylated with a 2-hydroxybenzoic acid derivative to construct the benzophenone skeleton.

Efficiency : This route avoids the issue of selective alkylation on the final benzophenone structure. The initial alkylation of resorcinol can be high-yielding. However, the subsequent Friedel-Crafts acylation with the bulkier 4-octyloxyresorcinol might be less efficient than with unsubstituted resorcinol, potentially leading to lower yields or requiring harsher conditions.

Scalability : The pre-alkylation step is readily scalable. The main challenge lies in the scalability of the final acylation step. The increased molecular weight and steric bulk of the substrate could necessitate larger reactor volumes and more energy-intensive processes. Purification of the final product might be simpler if the reaction is clean, as the primary challenge of separating isomeric alkylated products is eliminated.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Post-Acylation Alkylation) | Route 2 (Pre-Alkylation Acylation) |

| Key Challenge | Regioselective alkylation of the 4-OH group. | Potentially lower efficiency in the final acylation step due to steric hindrance. |

| Yields | Moderate to high, dependent on alkylation selectivity. | Moderate, dependent on the efficiency of the Friedel-Crafts reaction. |

| Purification | More complex; requires separation of mono-, di-, and un-alkylated products. | Potentially simpler; primary separation is from starting materials. |

| Scalability | Good, but waste from initial acylation catalyst can be an issue. | Good, but the final acylation may require more robust conditions. |

| Starting Materials | Resorcinol, 2-hydroxybenzoic acid derivatives, octyl halide. | Resorcinol, octyl halide, 2-hydroxybenzoic acid derivatives. |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and enhance economic feasibility.

Waste Prevention and Atom Economy : Traditional methods for creating the polyhydroxybenzophenone backbone, such as Friedel-Crafts acylation with stoichiometric AlCl₃, exhibit poor atom economy and generate substantial aluminum salt waste upon aqueous workup. Alternative catalytic methods are preferred. For instance, using reusable solid acid catalysts like large-pore zeolites can facilitate the acylation of resorcinol with benzoic acid derivatives, where water is the only byproduct, leading to a much higher atom economy and minimal waste. google.com

Use of Catalysis over Stoichiometric Reagents : The shift from stoichiometric Lewis acids to recyclable heterogeneous catalysts like zeolites or Eaton's reagent (P₂O₅ in methanesulfonic acid) represents a significant green advancement. google.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, aligning with the principles of waste reduction and catalytic efficiency.

Renewable Feedstocks and Biocatalysis : A forward-looking green approach involves synthesizing the benzophenone core using biotechnological methods. Research has demonstrated the possibility of using engineered E. coli to transform simple, renewable feedstocks like sodium benzoate (B1203000) into trihydroxybenzophenone intermediates. nih.gov This biotransformation occurs in water under ambient conditions and represents an ideal green pathway, avoiding harsh chemicals, high temperatures, and hazardous waste.

Table 3: Application of Green Chemistry Principles

| Green Principle | Conventional Method | Greener Alternative |

| Catalysis | Stoichiometric AlCl₃ for acylation. | Reusable heterogeneous catalysts (e.g., zeolites). google.com |

| Solvents | Chlorinated solvents (e.g., dichloroethane). | Safer solvents (e.g., acetone, ethanol) or solvent-free conditions. |

| Waste Prevention | Generation of metallic salt waste from catalyst quenching. | Catalytic routes with water as the only byproduct. google.com |

| Renewable Feedstocks | Petrochemical-derived resorcinol and benzoic acid. | Biocatalytic synthesis from simple feedstocks like benzoate using engineered microbes. nih.gov |

| Energy Efficiency | High-temperature reflux for extended periods. | Microwave-assisted synthesis to reduce reaction time and energy use. |

Photophysical and Photochemical Mechanisms of Ultraviolet Stabilization

Electronic Absorption Properties and Chromophoric Behavior

The primary function of a UV absorber is its ability to strongly absorb light in the UV region of the electromagnetic spectrum. 2,2'-Dihydroxy-4-octyloxybenzophenone exhibits strong absorption in both the UVA (315–400 nm) and UVB (280–315 nm) ranges. This broad absorption profile is attributed to the electronic structure of the dihydroxybenzophenone (B1166750) core, which acts as the primary chromophore.

The absorption of UV photons promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). These electronic transitions are primarily of a π → π* character, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. nih.govfrontiersin.org The presence of two hydroxyl groups (ortho to the carbonyl group) and an alkoxy group (para to the carbonyl group) influences the energy of these transitions. These substituents act as auxochromes, modifying the absorption characteristics of the parent benzophenone (B1666685) chromophore, typically causing a bathochromic (red) shift of the maximum absorption wavelength (λmax) into the long-wave UVA region. mdpi.com While specific spectral data for this compound is not widely published, data from closely related dihydroxybenzophenone derivatives provide insight into its expected absorption properties.

| Compound | Typical Maximum Absorption Wavelength (λmax) | UV Range |

|---|---|---|

| 2,4-Dihydroxybenzophenone (B1670367) | ~322 nm | UVA/UVB |

| 2,4-Dihydroxy-4'-bromodibenzophenone | ~327 nm | UVA/UVB |

Data based on studies of related 2,4-dihydroxybenzophenone compounds in ethanol (B145695). mdpi.com

Excited State Dynamics and Deactivation Pathways

Upon absorption of a UV photon, the molecule is in a high-energy, unstable excited state. The key to its function as a stabilizer is the availability of rapid and efficient deactivation pathways that allow it to return to the ground state without undergoing permanent chemical change or initiating harmful photochemical reactions.

The absorption of light initially populates a singlet excited state (S₁), where the spin of the excited electron remains paired (antiparallel) with the electron in the ground state orbital. uomustansiriyah.edu.iq For the molecule to be an effective stabilizer, this S₁ state must be extremely short-lived.

In addition to singlet states, molecules can also possess triplet excited states (T₁), in which the spins of the two unpaired electrons are parallel. quora.comfirsthope.co.in Transitions from a singlet state to a triplet state are known as intersystem crossing (ISC). While parent benzophenone is known for its high efficiency in forming a triplet state, the photochemistry of 2-hydroxybenzophenone (B104022) derivatives is dominated by a much faster deactivation process originating from the singlet state. rsc.org The presence of the ortho-hydroxyl group provides an alternative, more rapid deactivation channel that outcompetes intersystem crossing.

The cornerstone of the photostabilizing action of this compound is the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT). frontiersin.org In its ground state, the molecule exists in an "enol" tautomeric form, where a strong intramolecular hydrogen bond exists between the phenolic proton of the ortho-hydroxyl group and the oxygen of the carbonyl group. mdpi.com

Upon excitation to the S₁ state, the electron density distribution in the molecule changes significantly. The carbonyl oxygen becomes more basic, while the hydroxyl proton becomes more acidic. researchgate.net This change triggers an ultrafast, virtually barrierless transfer of the proton from the hydroxyl group to the carbonyl group. nih.govnih.gov This transfer creates a new, transient species known as the "keto" tautomer, which exists in an excited state.

This entire process can be summarized as: Enol (S₀) + UV photon → Enol (S₁) → Keto (S₁)**

This ESIPT reaction is exceptionally fast, often occurring on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale. nih.gov The existence of this pathway is supported by the observation of dual-emission spectra in some related 2-hydroxybenzophenone derivatives, where fluorescence can be observed from both the original enol form and the proton-transferred keto form. nih.govfrontiersin.org

Once the excited-state keto tautomer is formed, it possesses a much smaller energy gap to its corresponding ground state compared to the initial enol excited state. This facilitates a very rapid non-radiative decay process called internal conversion (IC), where the electronic energy is converted into vibrational energy (heat). nih.gov The molecule relaxes to the keto ground state without emitting light.

Following internal conversion, the keto tautomer is in its ground state but is energetically unstable compared to the enol form. A rapid reverse proton transfer occurs, regenerating the original enol tautomer in its ground state, completing the cycle.

The complete deactivation pathway is: Keto (S₁) → Keto (S₀) + heat → Enol (S₀)*

Because the ESIPT and subsequent internal conversion are so rapid, they effectively outcompete other, potentially damaging, photochemical pathways such as intersystem crossing to the triplet state or bond cleavage. While ISC is a significant process for many aromatic ketones, the ultrafast ESIPT-IC cycle in 2-hydroxybenzophenones is the dominant deactivation mechanism. researchgate.net

The efficiency of the ESIPT mechanism results in extremely short lifetimes for the excited states of this compound. The initially populated S₁ state of the enol form exists for only picoseconds or less before undergoing proton transfer. nih.gov This short lifetime is crucial as it minimizes the chance for the excited molecule to interact with other molecules (e.g., oxygen or the polymer matrix), which could lead to degradation.

Because the energy is dissipated internally so quickly, intermolecular energy transfer mechanisms play a minor role in the primary photoprotective function of this molecule. The goal is not to transfer the energy to another molecule but to convert it directly into heat within the stabilizer molecule itself.

Mechanisms of Energy Dissipation and Photostabilization

The process is as follows:

UV Absorption: The ground-state enol form absorbs a high-energy UV photon, transitioning to the S₁ excited state.

Ultrafast ESIPT: In the excited state, an intramolecular proton transfer occurs almost instantaneously, converting the excited enol into an excited keto tautomer.

Rapid Internal Conversion: The excited keto tautomer rapidly decays to its ground state via internal conversion, releasing the absorbed energy as vibrational energy (heat).

Tautomer Reversion: The unstable ground-state keto form undergoes a reverse proton transfer to regenerate the stable, original ground-state enol form.

Through this cyclic process, the damaging UV energy is effectively converted into harmless thermal energy, which is then dissipated into the surrounding matrix. This prevents the UV radiation from breaking chemical bonds within the protected material, thus ensuring its stability and longevity. mdpi.com

Role in UV Absorption and Energy Transfer in Polymeric Matrices

This compound exhibits strong absorption in the UV region of the electromagnetic spectrum, typically between 240 and 340 nm. This characteristic is crucial for its function, as this is the range of UV radiation that is most damaging to many polymers. The key to its photostabilizing action lies in the presence of a hydroxyl group in the ortho position to the carbonyl group. This configuration allows for the formation of a strong intramolecular hydrogen bond.

Upon absorption of a UV photon, the molecule is promoted to an excited electronic state. This is followed by an ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT). In this process, the proton from the hydroxyl group is transferred to the oxygen of the carbonyl group, leading to the formation of a transient keto-tautomer. This tautomer is in a lower energy state. The molecule then undergoes non-radiative decay back to its original enol form, releasing the absorbed energy as heat into the surrounding polymer matrix. This cyclic process can be repeated numerous times without significant degradation of the stabilizer molecule, making it a highly effective photostabilizer.

The long octyloxy chain in the 4-position of one of the benzene (B151609) rings enhances the compatibility of the stabilizer with the polymer matrix. This improved solubility and distribution within the polymer ensures that the UV absorber is present where it is needed to protect the material from photodegradation.

| Property | Value |

| UV Absorption Range | 240 - 340 nm |

| Key Structural Feature | Ortho-hydroxyl group |

| Primary Photochemical Process | Excited-State Intramolecular Proton Transfer (ESIPT) |

| Energy Dissipation Mechanism | Non-radiative decay (conversion to heat) |

| Role of Octyloxy Group | Enhances polymer compatibility |

Quenching of Reactive Oxygen Species (e.g., Singlet Oxygen)

In addition to its primary role as a UV absorber, this compound can also contribute to the stabilization of polymers by quenching reactive oxygen species (ROS). ROS, such as singlet oxygen (¹O₂), are highly reactive molecules that can be formed in polymers through the interaction of UV radiation with impurities or chromophores within the material. These species can initiate or propagate degradative oxidative reactions, leading to chain scission, cross-linking, and a loss of mechanical properties.

Influence of Environmental Factors on Photochemical Behavior

The photochemical behavior and, consequently, the stabilizing efficacy of this compound can be influenced by various environmental factors. These factors can affect the rate of photodegradation of the stabilizer itself, as well as its interaction with the polymer matrix and other chemical species.

pH: The pH of the surrounding environment can be a significant factor, particularly in applications where the polymer is in contact with aqueous media. For phenolic compounds like benzophenones, changes in pH can alter their ionization state, which in turn can affect their UV absorption characteristics and photochemical reaction pathways. For instance, in more alkaline conditions, the phenolic hydroxyl group can deprotonate, potentially altering the efficiency of the ESIPT process.

Solvent/Matrix Polarity: The polarity of the polymer matrix or any surrounding solvent can influence the excited-state dynamics of the UV absorber. Different polarities can affect the stability of the excited states and the energy barriers for various photochemical processes, including the ESIPT mechanism.

| Environmental Factor | Potential Influence on Photochemical Behavior |

| pH | Can alter the ionization state, affecting UV absorption and ESIPT efficiency. |

| Solvent/Matrix Polarity | Influences excited-state dynamics and the efficiency of energy dissipation pathways. |

| Dissolved Organic Matter (DOM) | Can act as a photosensitizer, potentially accelerating the degradation of the UV absorber. |

| Other Polymer Additives | May have synergistic or antagonistic effects on the photostabilizing performance. |

In atmospheric conditions, vapor-phase 2-hydroxy-4-(octyloxy)benzophenone is expected to be degraded by photochemically-produced hydroxyl radicals. specialchem.com The estimated atmospheric half-life for this reaction is approximately 2 hours. specialchem.com Due to its phenolic structure, it may also be susceptible to degradation by nitrate (B79036) radicals during nighttime. specialchem.com The compound is not expected to undergo hydrolysis under typical environmental conditions. specialchem.com

Integration of 2,2 Dihydroxy 4 Octyloxybenzophenone As a Uv Stabilizer in Advanced Materials

Application in Polymeric Systems

The utility of 2,2'-Dihydroxy-4-octyloxybenzophenone as a UV stabilizer has been noted for a range of thermoplastic polymers. Its efficacy often depends on the specific polymer system and the presence of co-stabilizers.

This compound has been identified as a UV absorber suitable for incorporation into polyolefinic materials such as polyethylene (B3416737) and polypropylene (B1209903) to protect against degradation caused by ultraviolet light. google.com

This compound is recognized as a potential light stabilizer for vinyl polymers, including polyvinyl chloride (PVC), to mitigate the harmful effects of UV radiation. google.com

The application of this compound has been specifically detailed in polycarbonate resins and noted for acrylics.

In acrylic and polymethacrylic acid esters and co-polymers , the compound is cited as a viable stabilizer against the intermittent or continuous action of UV irradiation. google.com

For polycarbonate resins , a specific method for stabilization involves the addition of this compound following the acidification of the polymer. google.com Research outlined in a 1967 patent demonstrated that incorporating this UV absorber, in conjunction with an acidifying co-stabilizer like metaphosphoric acid, significantly improves the resistance of polycarbonate to yellowing and degradation upon exposure to UV light. google.com The performance of this stabilization system was measured by changes in light permeability after accelerated weathering tests. google.com

| Stabilizer System | Initial Light Permeability (at 4200 Å) | Light Permeability After 400 Hours (at 4200 Å) |

|---|---|---|

| Polycarbonate (Control - No Stabilizer) | 85% | 34% |

| Polycarbonate + 0.005 parts Metaphosphoric Acid + 0.5 parts 2,2'-Dihydroxy-4-octoxybenzophenone | 85% | 84% |

Specific performance data and research findings on the integration of this compound into polyamino esters, epoxides, and polyurethanes are not extensively detailed in the available technical literature.

Performance in Coatings and Films

While benzophenones are widely used in coatings, the specific performance characteristics of this compound must be considered for individual formulations.

Detailed research findings and specific performance data regarding the application of this compound in clear coatings and lacquers are not prominently featured in scientific and patent literature.

Automobile Paints and Powder Coatings

Automotive coatings are complex multi-layer systems designed to provide both aesthetic appeal and robust protection against environmental challenges, including UV radiation, temperature fluctuations, and chemical exposure. americanchemistry.com The outermost layer, the clearcoat, is the first line of defense and is particularly vulnerable to photodegradation. The incorporation of UV absorbers (UVAs) into the clearcoat is standard practice to ensure long-term durability and appearance retention. researchgate.net

This compound, when integrated into automotive clearcoats, serves to protect both the clearcoat itself and the underlying pigmented basecoat from the damaging effects of UV light. Its primary function is to absorb harmful UV-A and UV-B radiation and dissipate the energy as harmless thermal energy, thereby preventing the photo-oxidative degradation of the polymer binder. longchangchemical.comuvabsorber.com This protection is critical for maintaining the gloss and preventing the cracking and delamination of the paint system over the vehicle's lifetime. uvebtech.com

In the realm of powder coatings, which are applied as a dry powder and cured with heat, UV stabilizers must exhibit high thermal stability and low volatility to withstand the curing process. Benzophenone (B1666685) derivatives like 2-Hydroxy-4-octyloxybenzophenone are effective in various resin systems used in powder coatings, including polyesters, polyurethanes, and epoxies. sarex.com The structure of this compound, particularly its relatively high molecular weight conferred by the octyloxy group, suggests it would possess the low volatility necessary for these applications, ensuring it remains within the coating matrix during and after curing to provide lasting protection.

Table 1: Illustrative Performance of Benzophenone UV Absorber in Automotive Clearcoat This table presents typical data for a clearcoat stabilized with a benzophenone-type UV absorber to demonstrate the protective effect. Data is representative of the performance expected from this class of compounds.

| Property | Test Method | Unstabilized Clearcoat (2000 hours exposure) | Stabilized Clearcoat (2000 hours exposure) |

| Gloss Retention (%) | ASTM D523 (60°) | 55% | 92% |

| Color Change (ΔE) | ASTM D2244 | 4.8 | 0.7 |

| Cracking | ASTM D661 | Moderate to Severe | None to Slight |

| UVA Retention (%) | UV-Spectroscopy | N/A | ~75% |

Photostabilization in Non-Polymeric Materials (e.g., Petroleum Wax, Pulp and Paper)

The utility of UV stabilizers extends beyond polymeric coatings and plastics to non-polymeric organic materials that are also susceptible to light-induced degradation.

Petroleum Wax: Petroleum waxes, such as paraffin (B1166041) and microcrystalline wax, are used in a multitude of applications, including candles, food packaging, and coatings. exxonmobil.com When these materials, particularly those containing dyes, are exposed to sunlight or even fluorescent lighting, they can suffer from significant color fading and degradation. basf.comcandlewic.com UV absorbers are added to mitigate this photodegradation. theflamingcandle.comlonestarcandlesupply.com A compound like this compound is well-suited for this application due to its chemical structure. The long octyloxy chain enhances its solubility and compatibility with the hydrocarbon matrix of paraffin wax, ensuring uniform distribution and preventing it from leaching out. vanderbiltworldwide.com Its ability to absorb UV radiation protects the wax and any incorporated dyes from fading, extending the shelf life and aesthetic appeal of the final product, such as a candle. candlewic.com

Pulp and Paper: Paper, especially that produced from wood pulp, contains lignin (B12514952), a natural polymer that is highly susceptible to photo-yellowing upon exposure to UV light. rsc.org This degradation compromises the visual quality and long-term stability of paper-based products. Chemical treatments involving UV-absorbing agents, including hydroxybenzophenones, are employed to reduce this degradation. mdpi.com These agents can be incorporated into coatings applied to the paper's surface or, in some cases, added to the pulp itself. By absorbing UV radiation, this compound can protect the cellulose (B213188) and lignin components from photo-oxidation, thus preserving the brightness and structural integrity of the paper over time. ncsu.edu

Table 2: Application of Benzophenone UV Absorbers in Non-Polymeric Materials

| Material | Problem Addressed | Expected Function of this compound |

| Petroleum Wax (e.g., Candles) | Color fading of dyes; degradation of fragrance and wax matrix. | Absorbs UV light to prevent photo-oxidation of dyes and wax components. The octyloxy group ensures good solubility in the nonpolar wax. |

| Pulp and Paper Products | Photo-yellowing and embrittlement, primarily due to lignin degradation. | Applied as a coating or additive to absorb incident UV radiation, preventing the formation of chromophores that cause yellowing. |

Structure-Property Relationships in Material Photostability

The effectiveness of a UV absorber is intrinsically linked to its molecular structure. The specific arrangement of functional groups in this compound dictates its performance characteristics, including its absorption efficiency, compatibility with host materials, and long-term persistence.

The fundamental mechanism of UV absorption in hydroxybenzophenones relies on the presence of a hydroxyl group in the ortho position (2-position) relative to the carbonyl group. mdpi.com This configuration allows for the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. Upon absorbing a UV photon, the molecule undergoes a rapid and reversible keto-enol tautomerization. This process allows the high-energy UV radiation to be dissipated harmlessly as thermal energy, with the molecule quickly returning to its ground state, ready to absorb another photon. uvabsorber.comnih.gov

The key structural features of this compound and their contributions to its function are:

2-Hydroxy Group: This is the primary functional group responsible for the UV stabilization mechanism through the formation of an intramolecular hydrogen bond and subsequent energy dissipation via tautomerism. nih.gov

4-Octyloxy Group: This long aliphatic chain is crucial for the practical application of the stabilizer. It serves two main purposes:

Compatibility and Solubility: The nonpolar octyloxy tail makes the molecule highly compatible with a wide range of organic materials, from nonpolar polymers like polyethylene to hydrocarbon waxes. cyclohexylamine.net This ensures that the stabilizer can be easily and homogeneously dispersed without blooming or exudation.

Permanence: By increasing the molecular weight and size of the stabilizer, the octyloxy group reduces its volatility and mobility. cyclohexylamine.net This is critical for long-term durability, as it prevents the stabilizer from migrating to the surface and evaporating or being extracted from the material over time, a common failure mode for lower molecular weight additives.

Table 3: Structure-Property Relationships of this compound

| Structural Feature | Property Influenced | Functional Role |

| Benzophenone Core | UV Absorption Spectrum | Provides the basic chromophore that absorbs light in the UV-A and UV-B regions (typically 290-400 nm). |

| 2-Hydroxy Group (-OH) | Mechanism of Action | Forms an intramolecular hydrogen bond with the carbonyl, enabling efficient dissipation of UV energy as heat. |

| 2'-Hydroxy Group (-OH) | Absorption Efficiency | May broaden the absorption spectrum and increase the molar extinction coefficient, enhancing overall UV protection. |

| 4-Octyloxy Group (-O-C₈H₁₇) | Compatibility & Permanence | Increases solubility in organic matrices and reduces volatility and migration, ensuring long-term effectiveness within the material. |

Environmental Fate and Transformation Pathways of 2,2 Dihydroxy 4 Octyloxybenzophenone

Photodegradation Kinetics and Product Identification in Aquatic Environments

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the transformation of many organic pollutants in sunlit surface waters. This process can occur directly, through the absorption of light by the pollutant itself, or indirectly, mediated by other light-absorbing substances in the water.

While one study noted that the degradation of this compound (under the trade name Cyasorb UV 531) followed zero-order kinetics in poly(methyl methacrylate) films, this is not directly transferable to aquatic systems. The lack of aqueous kinetic data remains a significant gap in understanding its environmental persistence.

Indirect photodegradation involves reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (•SO₄⁻), which are generated by other photosensitized molecules in the water. Advanced Oxidation Processes (AOPs) are water treatment technologies that intentionally generate these radicals to degrade pollutants. Studies on closely related benzophenone (B1666685) compounds provide insight into the potential degradation pathways for 2-Hydroxy-4-octyloxybenzophenone.

AOPs like UV/H₂O₂, UV/persulfate (UV/PS), and UV/chlorine have been shown to effectively degrade other benzophenones, such as Benzophenone-3 (BP-3) and Benzophenone-8 (BP-8). nih.govelsevierpure.com In these processes, degradation typically follows pseudo-first-order kinetics. elsevierpure.com The primary degradation mechanism is hydroxylation, where •OH radicals attack the aromatic rings, leading to the formation of hydroxylated intermediates. nih.gov Subsequent reactions can lead to the cleavage of the aromatic rings and eventual mineralization into smaller molecules like CO₂ and water.

For instance, the degradation of BP-8 was found to be most rapid in the UV/chlorine process, followed by UV/PS and UV/H₂O₂. elsevierpure.com The degradation rate is influenced by factors such as the initial concentration of the compound, the oxidant dosage, UV intensity, and the pH of the water. nih.govelsevierpure.com Given the structural similarity, it is highly probable that 2-Hydroxy-4-octyloxybenzophenone would undergo similar transformation pathways when subjected to AOPs.

Table 1: Degradation Rate Constants for Benzophenone-8 (BP-8) in Various AOPs Data based on analogous compound studies.

| AOP System | Oxidant Conc. (μM) | pH Range | Rate Constant (k_obs) Range (x10⁻³ s⁻¹) |

|---|---|---|---|

| UV/Chlorine | 12.5 | 6–10 | 5.29–14.2 |

| UV/Persulfate | 12.5 | 6–10 | 1.38–2.90 |

| UV/H₂O₂ | 12.5 | 6–10 | 0.79–2.41 |

Source: Adapted from studies on Benzophenone-8. elsevierpure.com

The composition of the water, particularly the presence of dissolved organic matter (DOM), can significantly influence photodegradation rates. DOM, which includes substances like humic and fulvic acids, can play a dual role.

Photosensitization: DOM can absorb sunlight and produce reactive species (³DOM*, ¹O₂, •OH), which then attack and degrade the pollutant. This indirect photodegradation pathway was found to be the main degradation route for other UV filters like BP-3 and Benzophenone-4 (BP-4), whose degradation was enhanced in river water and in the presence of humic substances. nih.gov

Inhibition: DOM can act as a light screen, absorbing sunlight and reducing the amount of light available to the pollutant for direct photolysis. Furthermore, DOM can scavenge the same reactive species it generates, competing with the pollutant and thereby slowing its degradation rate. For example, humic acids were found to inhibit the degradation of BP-8 in AOP systems. elsevierpure.com

The net effect of DOM depends on its concentration and character, as well as the specific properties of the pollutant. For 2-Hydroxy-4-octyloxybenzophenone, its fate in natural waters is likely a complex interplay between direct photolysis, sensitization, and inhibition by DOM.

Biotransformation and Biodegradation Potential

Biodegradation is the breakdown of organic matter by microorganisms. Standardized tests are used to determine if a chemical is "readily biodegradable." Multiple screening studies have concluded that 2-Hydroxy-4-octyloxybenzophenone is not readily biodegradable.

In an OECD Guideline 301B test (CO₂ Evolution Test), the compound achieved only 5-6% of its theoretical CO₂ evolution after 28 days of incubation with a non-adapted activated sludge inoculum. Similarly, in the Japanese MITI test, it reached less than 1% of its theoretical biochemical oxygen demand (BOD) over two weeks. These results indicate a high potential for persistence in environments where microbial degradation is the primary removal pathway, such as in wastewater treatment plants and sediments.

Chemical Stability in Various Environmental Media

The intrinsic chemical stability of a compound, particularly its resistance to reactions like hydrolysis, is a key factor in its environmental persistence.

2-Hydroxy-4-octyloxybenzophenone has demonstrated high stability in various aqueous and fatty systems. A study evaluating its stability in European Union-regulated food simulants under conditions established for migration testing found the compound to be stable. nih.govtandfonline.com The tests were conducted in multiple simulants to represent different food types. nih.gov

Due to low solubility, tests at 40°C for 10 days in 15% aqueous ethanol (B145695) and 3% aqueous acetic acid were not conducted. However, tests under more extreme conditions (1 hour at reflux in 15% ethanol and 1 hour at 100°C in 3% acetic acid) did not reveal any significant loss of the additive. tandfonline.com The compound was also found to be stable in fatty food simulants. nih.govtandfonline.com

Table 2: Stability of 2-Hydroxy-4-octyloxybenzophenone in EU Food Simulants

| Food Simulant | Test Conditions | Result |

|---|---|---|

| 3% Acetic Acid (Simulant B) | 1 hour / 100°C | Stable |

| 15% Ethanol (Simulant C) | 1 hour / Reflux | Stable |

| 95% Ethanol | 10 days / 40°C | Stable |

| Isooctane | 2 days / 20°C | Stable |

| Olive Oil (Simulant D) | 10 days / 40°C | Stable |

Source: Data from a study on the stability of plastic additives in food simulants. nih.govtandfonline.com

Behavior During Chlorination Processes

Chlorination is a standard procedure in water treatment facilities to disinfect water. However, this process can lead to the transformation of organic compounds like benzophenone-type UV filters, potentially forming various disinfection byproducts (DBPs). While specific research on 2,2'-Dihydroxy-4-octyloxybenzophenone is not extensively available, studies on structurally similar benzophenones, particularly dioxybenzone (B1663609) (2,2'-Dihydroxy-4-methoxybenzophenone), provide significant insights into its likely behavior during chlorination.

The reaction of benzophenone UV filters with aqueous chlorine is typically a second-order reaction, being first-order with respect to both the UV filter and chlorine. nih.gov The transformation rates are significantly influenced by the pH of the water, with rapid transformation occurring at pH levels just above neutral. nih.govresearchgate.net

Studies on dioxybenzone have shown that its transformation in the presence of excess aqueous chlorine is rapid at a circumneutral pH, while the rates are considerably lower at the extremes of the pH range of 6-11. nih.govresearchgate.net The reaction kinetics are complex due to the different species of dioxybenzone and chlorine present at varying pH levels. The intrinsic rate coefficients for the reaction of aqueous chlorine with different forms of dioxybenzone have been determined and are presented below.

Interactive Data Table: Intrinsic Rate Coefficients for the Reaction of Aqueous Chlorine with Dioxybenzone (DiOXY)

| Reacting Species | Rate Coefficient (k) (M⁻¹s⁻¹) |

|---|---|

| HOCl with 3-methoxyphenol (B1666288) moiety | 154 ± 76 |

| Aqueous chlorine with 3-methoxyphenolate form | 4.14 (±0.68) × 10⁵ |

| Aqueous chlorine with ortho-substituted phenolate (B1203915) moiety | 2.17 (±0.30) × 10³ |

Data sourced from a study on the transformation of benzophenone UV filters. nih.gov

A significant consequence of the chlorination of benzophenones is the formation of disinfection byproducts (DBPs), including chloroform (B151607). researchgate.net For dioxybenzone, the formation of chloroform increases as the pH rises from 6 to 10. nih.gov The ultimate molar yields of chloroform are dependent on pH. At a pH of 8, the molar yield of chloroform per mole of dioxybenzone was found to be 0.212. nih.gov

Interactive Data Table: Chloroform Formation from Dioxybenzone Chlorination

| pH | Chloroform to Dioxybenzone Molar Yield |

|---|---|

| 8 | 0.212 |

This table illustrates the molar yield of chloroform from the reaction of dioxybenzone with chlorine at a specific pH. nih.gov

In addition to chloroform, the chlorination of dioxybenzone, especially in bromide-rich water such as seawater, can lead to the formation of various brominated transformation products. researchgate.netnih.gov The presence of bromide can result in the formation of more toxic brominated DBPs. nih.gov The transformation pathways for benzophenones during chlorination can be complex, involving chlorine substitution on the aromatic rings. nih.gov For other benzophenone compounds, reactions such as Baeyer-Villiger oxidation have also been observed. nih.gov These reactions can lead to a variety of chlorinated and hydroxylated derivatives. nih.gov

It is important to note that the transformation products of UV filters during disinfection can sometimes exhibit higher toxicity than the original compound. researchgate.netnih.gov For instance, research on oxybenzone (B1678072), another related compound, has shown that genotoxicity can be significantly elevated after chlorination. nih.gov

Advanced Analytical Techniques for the Detection and Quantification of 2,2 Dihydroxy 4 Octyloxybenzophenone

Chromatographic Methodologies

Chromatography stands as the cornerstone for the separation and analysis of 2,2'-Dihydroxy-4-octyloxybenzophenone from various samples. Both liquid and gas phase chromatographic techniques have been successfully applied, each with its own set of advantages and specific procedural requirements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound. Its applicability to a wide range of compounds and matrices makes it a preferred method for the quantification of this analyte.

Reversed-phase HPLC is the most common mode of separation for this compound due to its hydrophobic nature. In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. nih.gov

The choice of a reversed-phase column is critical for achieving optimal separation. C18 columns are frequently employed for the analysis of benzophenones and related compounds, offering a good balance of retention and resolution. nih.govnih.gov Other stationary phases, such as C8, have also been utilized. akjournals.com A specialized reversed-phase column, Newcrom R1, which exhibits low silanol (B1196071) activity, has been specifically used for the analysis of this compound. sielc.com

Mobile phase optimization is a key aspect of method development in reversed-phase HPLC. The composition of the mobile phase directly influences the retention time and selectivity of the separation. nih.gov For this compound, a common mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.com The addition of acids such as phosphoric acid or formic acid to the mobile phase can improve peak shape and is often necessary for compatibility with mass spectrometry detection. sielc.com For instance, one method utilizes a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com In another application for related benzophenones, an acetonitrile-methanol-water mixture containing trifluoroacetic acid was found to be optimal. nih.gov The optimization process often involves adjusting the gradient or isocratic composition of the organic solvent and the aqueous phase to achieve the desired separation. chromatographyonline.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Newcrom R1 | Reversed-phase C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile-Methanol-Water (20:67:13, v/v/v) with 0.2% Trifluoroacetic Acid |

| Reference | sielc.com | nih.gov |

Following chromatographic separation, various detection methods can be employed for the quantification of this compound.

Ultraviolet (UV) Detection is a widely used and robust detection method for benzophenones due to their strong UV absorbance. The selection of the detection wavelength is crucial for sensitivity and selectivity. For related benzophenone (B1666685) compounds, detection wavelengths of 287 nm, 308 nm, and 354 nm have been reported. nih.govlongdom.org

Diode Array Detection (DAD) offers the advantage of acquiring the entire UV-visible spectrum of the eluting compound, which can aid in peak identification and purity assessment. This is particularly useful when analyzing complex samples where co-elution of impurities might occur.

Mass Spectrometry (MS) , particularly when coupled with HPLC (LC-MS), provides a highly sensitive and selective detection method. For LC-MS applications, volatile mobile phase additives like formic acid are preferred over non-volatile additives like phosphoric acid. sielc.com Electrospray ionization (ESI) is a common ionization technique used for the analysis of benzophenones. Tandem mass spectrometry (MS/MS) further enhances selectivity and is invaluable for the analysis of trace levels of the compound in complex matrices. nih.gov

| Detection Method | Key Features | Reported Wavelengths for Benzophenones |

|---|---|---|

| UV Detection | Robust, widely available | 287 nm, 308 nm, 354 nm nih.govlongdom.org |

| Diode Array Detection (DAD) | Provides spectral information for peak identification | Full UV-Vis Spectrum |

| Mass Spectrometry (MS) | High sensitivity and selectivity, requires compatible mobile phase | - |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. akjournals.comnih.gov This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. akjournals.com For the analysis of this compound, the use of columns with smaller 3 µm particles is suggested for faster UPLC applications. sielc.com A UPLC method for the separation of a mixture of UV filters, including benzophenones, employed an ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) with a gradient of water and acetonitrile, both containing 0.05% trifluoroacetic acid. This demonstrates the potential of UPLC to significantly reduce run times while maintaining excellent separation performance.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to its polar hydroxyl groups, GC analysis can be performed following a derivatization step.

Derivatization is a crucial step in preparing this compound for GC analysis. The primary goal of derivatization is to replace the active hydrogens of the hydroxyl groups with less polar, more volatile moieties, thereby increasing the compound's volatility and thermal stability. gcms.cz

Silylation is a widely used derivatization technique for phenolic compounds. nih.gov This involves reacting the analyte with a silylating agent to form a trimethylsilyl (B98337) (TMS) ether. A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govnih.gov For a group of hydroxylated benzophenones, a derivatization protocol involving BSTFA at a temperature of 75°C for 30 minutes has been successfully employed. nih.gov The resulting silylated derivatives are significantly more volatile and amenable to GC-MS analysis. nih.gov

| Derivatization Technique | Reagent | Typical Reaction Conditions | Purpose |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 75°C for 30 minutes nih.gov | Increases volatility and thermal stability for GC analysis |

GC-Mass Spectrometry for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound. The process involves vaporizing the sample, separating its components in a gaseous mobile phase through a stationary phase in a capillary column, and then detecting the ionized molecules and their fragments by mass spectrometry.

For hydroxylated benzophenones, including this compound, a derivatization step is often employed prior to GC-MS analysis. This chemical modification is necessary to increase the volatility and thermal stability of the analyte by converting the polar hydroxyl (-OH) groups into less polar silyl (B83357) ethers. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process reduces the analyte's interaction with the stationary phase, leading to improved peak shape and sensitivity.

Identification is achieved by comparing the retention time of the analyte with that of a known standard and by analyzing its mass spectrum. The mass spectrometer bombards the eluted compound with electrons, causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound (molecular weight: 326.43 g/mol ), the electron ionization (EI) mass spectrum shows characteristic fragment ions that are used for its identification. nih.govnist.gov Quantification is typically performed using selected ion monitoring (SIM), where the instrument is set to detect only specific mass-to-charge ratio (m/z) fragments characteristic of the target analyte, which enhances sensitivity and selectivity.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion Type |

|---|---|---|

| 326 | 52.06 | Molecular Ion [M]+ |

| 213 | 99.99 | Fragment Ion |

| 214 | 60.94 | Fragment Ion |

| 137 | 39.55 | Fragment Ion |

| 105 | 39.73 | Fragment Ion |

Electrokinetic Separation Methods

Electrokinetic separation methods, particularly those based on capillary electrophoresis (CE), offer high-efficiency separations for a wide range of analytes, including UV filters like this compound. These techniques utilize the principles of electrophoresis and electroosmosis to separate components within a narrow capillary filled with an electrolyte solution.

Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid of capillary electrophoresis and chromatography that allows for the separation of both charged and neutral molecules. rsc.org The technique employs a background electrolyte (BGE) containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). nih.gov These micelles form a pseudo-stationary phase. Neutral analytes, like this compound, are separated based on their differential partitioning between the aqueous mobile phase and the hydrophobic interior of the micelles. nih.gov

In a typical MEKC setup for benzophenone analysis, a phosphoric acid-sodium dihydrogenphosphate buffer is used as the BGE with SDS as the surfactant. frontiersin.org Separation is performed by applying a voltage across the capillary, and detection is commonly achieved using a UV detector. frontiersin.org While effective, standard MEKC with hydrodynamic injection may have limitations in sensitivity for trace analysis. frontiersin.org

Field-Amplified Sample Injection (FASI) Coupled with MEKC

To enhance the sensitivity of MEKC for trace analysis, online preconcentration techniques can be employed. Field-Amplified Sample Injection (FASI) is one such technique that significantly lowers detection limits. frontiersin.org FASI works by preparing the sample in a low-conductivity matrix. When a voltage is applied, the electric field is stronger in the sample zone than in the BGE, causing the analyte ions to accelerate and "stack" at the boundary, resulting in a concentrated band. nih.gov

When coupled with MEKC, FASI can provide a dramatic increase in sensitivity. For the analysis of this compound, a FASI-MEKC method can achieve a sensitivity enhancement of over 30-fold compared to conventional MEKC with hydrodynamic injection. frontiersin.org This allows for the detection and quantification of the compound at much lower concentrations, which is crucial for environmental monitoring and food safety applications. frontiersin.org

Optimization of Electrolyte Composition and Separation Parameters

The successful separation of benzophenones by MEKC and FASI-MEKC relies heavily on the careful optimization of several key parameters. The composition of the background electrolyte is critical. This includes the type and concentration of the buffer, the pH, and the type and concentration of the surfactant. nih.govrsc.org

Buffer and pH: The pH of the BGE can influence the charge of ionizable analytes and the electroosmotic flow (EOF). For neutral compounds like this compound, the pH primarily affects the EOF. A low pH (e.g., 2.5) is often used to suppress the EOF, allowing for separation under reversed polarity. frontiersin.org

Surfactant Concentration: The concentration of the surfactant (e.g., SDS) directly impacts the formation of the micellar pseudo-stationary phase. The choice of surfactant and its concentration can be altered to modify the selectivity of the separation. nih.gov

FASI Parameters: For FASI-MEKC, the sample matrix is a crucial parameter. To achieve significant signal enhancement, the sample must be dissolved in a low-conductivity solution. frontiersin.org In some cases, adding a low concentration of the surfactant (e.g., 10 mM SDS) to the sample matrix is necessary to facilitate the stacking of hydrophobic analytes like benzophenones. frontiersin.org Other parameters such as injection time and voltage must also be optimized to maximize the amount of analyte introduced without compromising resolution.

| Parameter | MEKC-UV (Hydrodynamic Injection) | FASI-MEKC | Sensitivity Enhancement Factor |

|---|---|---|---|

| Limit of Detection (LOD) | 1.8 mg/L | 55.2 µg/L | 32.6 |

| Limit of Quantification (LOQ) | 5.9 mg/L | 181.9 µg/L |

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification

Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography, are indispensable for the trace analysis of environmental contaminants and the identification of their metabolites. These methods offer unparalleled sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for analyzing trace levels of this compound in complex matrices such as environmental water, food, and biological samples. arxiv.orgnih.govnih.gov The method involves separating the analyte from matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by highly selective and sensitive detection using a tandem mass spectrometer. ub.edu

The analyte is first ionized, typically using electrospray ionization (ESI), to form a precursor ion (or parent ion). For this compound, the protonated molecule [M+H]⁺ is commonly selected as the precursor ion in positive ionization mode. nih.gov This precursor ion is then isolated in the first mass analyzer and fragmented by collision-induced dissociation (CID) in a collision cell. The resulting product ions (or fragment ions) are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (ng/L or µg/kg). rsc.orgnih.gov

Metabolite identification is another key application of LC-MS/MS. nih.gov When a parent compound like this compound is metabolized in an organism, its structure is altered (e.g., through hydroxylation, demethylation, or conjugation). LC-MS/MS can detect these metabolites and provide structural information based on their accurate mass and fragmentation patterns. nih.gov By comparing the MS/MS spectra of potential metabolites with that of the parent compound, researchers can elucidate metabolic pathways. High-resolution mass spectrometry (HRMS) is often used in this context to determine the elemental composition of unknown metabolites, further aiding in their identification. nih.gov

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 327.1955 [M+H]⁺ nih.gov |

| Chromatographic Column | Reversed-phase (e.g., C18) ub.edu |

| Mobile Phase | Gradient elution with water and methanol (B129727) (often with additives like formic acid) ub.edu |

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry/Mass Spectrometry (SPME-GC-MS/MS)

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) stands as a powerful and sensitive technique for the determination of various organic compounds, including benzophenone derivatives, in complex matrices. This method combines the benefits of a solvent-free, simple, and rapid sample preparation (SPME) with the high selectivity and sensitivity of tandem mass spectrometry.

The SPME-GC-MS/MS analytical process for benzophenones generally involves the direct immersion of a coated fiber into a sample solution. Analytes partition from the sample matrix onto the fiber coating. Following extraction, the fiber is transferred to the injector of the gas chromatograph, where the analytes are thermally desorbed, separated on a capillary column, and subsequently detected by a tandem mass spectrometer. The selection of the fiber coating is a critical parameter, with polyacrylate (PA) fibers often demonstrating high extraction efficiency for polar compounds like benzophenones.

While specific studies detailing the SPME-GC-MS/MS analysis of this compound are not extensively documented in publicly available literature, research on other benzophenone derivatives provides insight into the method's capabilities. For instance, in the analysis of other benzophenones in water samples, methods have been developed using direct immersion SPME followed by GC-MS/MS, achieving low limits of detection and good reproducibility. nih.gov

Optimization of the method involves several key parameters, including the choice of fiber coating, extraction time, temperature, pH of the sample, and desorption conditions. The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which is particularly advantageous when analyzing complex matrices like cosmetics or environmental samples, as it minimizes interferences from the matrix.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Complex Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally labile molecules. utoronto.ca While its application is more commonly associated with biomolecules like proteins and peptides, it also presents potential for the characterization of synthetic polymers and other organic molecules, including UV filters.

In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy at a specific wavelength. utoronto.ca Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte molecules, leading to their desorption and ionization, typically as singly charged ions. These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

The selection of an appropriate matrix is crucial for successful MALDI-TOF MS analysis. For UV-absorbing compounds like benzophenones, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly employed. utoronto.ca There is also research suggesting that ortho-hydroxybenzophenones themselves could potentially act as matrices for UV-MALDI MS due to their ability to undergo intramolecular proton transfer upon UV irradiation.